molecular formula C18H17BrN2O3 B1380927 tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate CAS No. 1628047-84-6

tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate

Cat. No.: B1380927
CAS No.: 1628047-84-6
M. Wt: 389.2 g/mol
InChI Key: QTUZSJSEZUZNAS-UHFFFAOYSA-N
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Description

tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate: is a complex organic compound that features a tert-butyl ester group, a pyrrolo[2,3-b]pyridine moiety, and a brominated benzoate structure

Mechanism of Action

Target of Action

It is used in the synthesis of apoptosis-inducing agents . This suggests that it may interact with proteins or enzymes that regulate cell death.

Mode of Action

Given its role in the synthesis of apoptosis-inducing agents , it can be inferred that it may interact with its targets to induce programmed cell death

Biochemical Pathways

The compound is likely involved in the regulation of apoptosis, a biochemical pathway responsible for programmed cell death . The downstream effects of this pathway include the removal of damaged or unnecessary cells, which is crucial for maintaining cellular homeostasis.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to the induction of apoptosis . This process involves a series of events that lead to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation.

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It interacts with enzymes such as kinases, which are crucial for various cellular processes. The compound’s interaction with these enzymes often results in the inhibition of their activity, thereby affecting downstream signaling pathways. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by interfering with the mitotic spindle checkpoint, leading to cell cycle arrest and apoptosis . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive binding, depending on the enzyme and the specific interaction. Additionally, the compound can induce conformational changes in proteins, affecting their stability and function . These molecular interactions ultimately lead to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors such as light and temperature . Long-term exposure to the compound has been associated with sustained inhibition of cellular functions, leading to prolonged effects on cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and proteins. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biochemical effects. Additionally, it can affect metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of the compound can also influence its bioavailability and efficacy in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with target enzymes and proteins, thereby influencing its biochemical effects.

Preparation Methods

The synthesis of tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate typically involves multiple steps, including nucleophilic substitution and esterification reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate has several scientific research applications:

Comparison with Similar Compounds

tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound in its specific research contexts.

Properties

IUPAC Name

tert-butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-18(2,3)24-17(22)14-5-4-12(19)9-15(14)23-13-8-11-6-7-20-16(11)21-10-13/h4-10H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUZSJSEZUZNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)OC2=CN=C3C(=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128729
Record name Benzoic acid, 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628047-84-6
Record name Benzoic acid, 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628047-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EC 942-459-8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628047846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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